N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine
Overview
Description
N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.
Preparation Methods
The synthesis of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the N,N-dimethylamino group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of pyrrolo[3,2-b]pyridine derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.
Industry: It can be used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine can be compared with other pyrrolo[3,2-b]pyridine derivatives and similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also feature a fused bicyclic system and have shown similar biological activities.
Indole derivatives: Indole-based compounds share structural similarities and have been studied for their anticancer and anti-inflammatory properties.
Benzofuro[3,2-b]indole derivatives: These compounds have a similar fused ring system and have been explored for their potential therapeutic applications.
This compound stands out due to its specific interactions with FGFRs and its potential as a targeted anticancer agent.
Properties
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-6-12-9-4-3-5-11-10(8)9/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAZSVTFUGVIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218262 | |
Record name | N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-34-2 | |
Record name | N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23612-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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